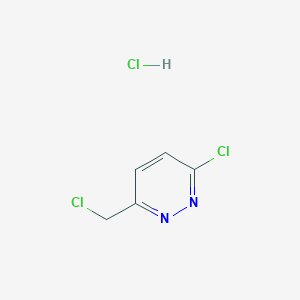
3-Chloro-6-(chloromethyl)pyridazine hydrochloride
概要
説明
3-Chloro-6-(chloromethyl)pyridazine hydrochloride is a chemical compound with the CAS Number: 1420865-79-7 . It has a molecular weight of 199.47 . The compound appears as a light-red to red powder or crystals .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid can then react with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate can be reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol can react with thionyl chloride to produce the target product .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4Cl2N2.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H . The molecular formula is C5H5Cl3N2 .Chemical Reactions Analysis
3-Chloro-6-methylpyridazine, a similar compound, can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
The compound is stored in a refrigerator . and is shipped at room temperature .科学的研究の応用
Corrosion Inhibition
3-Chloro-6-(chloromethyl)pyridazine hydrochloride derivatives have been investigated for their potential in corrosion inhibition. Specifically, 6-substituted 3-chloropyridazine derivatives have been tested for their abilities to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. These compounds, including derivatives like 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have shown increasing corrosion inhibition efficiency with rising concentrations. The polarization measurements indicated these derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions involved in the corrosion process. The formation of a protective film on the steel surface was confirmed through electrochemical and spectroscopic analyses, demonstrating the compounds' effectiveness in corrosion protection (Olasunkanmi et al., 2018).
Molecular Structure and Properties
The study of this compound derivatives extends to their molecular structures and properties, as illustrated by derivatives synthesized for various research applications. For instance, pyridazine derivatives have shown considerable biological properties, leading to the synthesis and characterization of compounds with significant structure-activity relationships. These compounds have been characterized using NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques. Theoretical density functional theory (DFT) calculations have been employed to analyze the compounds' molecular behaviors, offering insights into their electronic structures and potential interactions at the molecular level (Sallam et al., 2021).
Antiviral and Antiproliferative Activities
Research on this compound derivatives also encompasses their antiviral and antiproliferative activities. Novel substituted derivatives have been synthesized and tested for their potential as antiviral agents against various viruses, including human cytomegalovirus and varicella-zoster virus. The compounds' activities were evaluated in vitro, with some showing potent inhibitory effects, indicating their potential as leads in antiviral drug development (Galtier et al., 2003). Additionally, new 3-alkylamino-6-allylthio-pyridazine derivatives have exhibited anti-proliferative activities against MCF-7 human breast cancer cells, suggesting their promise as chemotherapy agents for breast cancer (Kim et al., 2013).
Safety and Hazards
将来の方向性
3-Chloro-6-methylpyridazine can be used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases . This suggests that 3-Chloro-6-(chloromethyl)pyridazine hydrochloride may also have potential applications in the development of new drugs.
作用機序
Mode of Action
It is known that pyridazine derivatives can interact with various biological targets, leading to changes in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-(chloromethyl)pyridazine hydrochloride . These factors can include temperature, pH, and the presence of other compounds.
特性
IUPAC Name |
3-chloro-6-(chloromethyl)pyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIYQMAWLDVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420865-79-7 | |
| Record name | 3-chloro-6-(chloromethyl)pyridazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)
![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
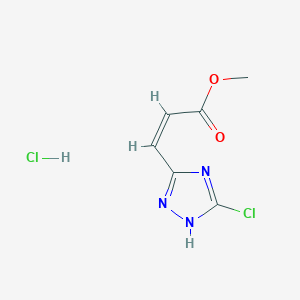
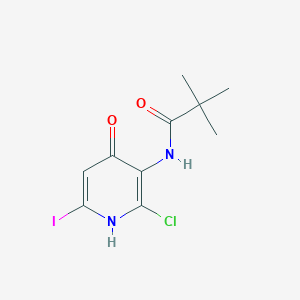

![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
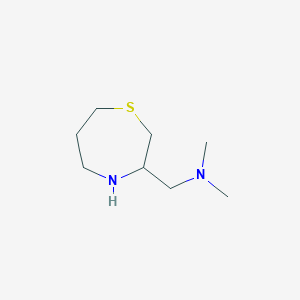

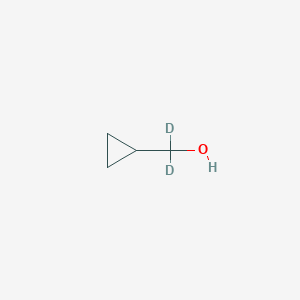
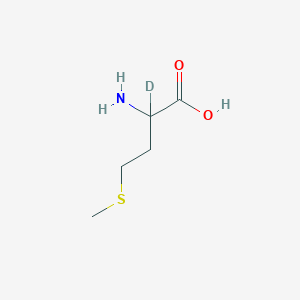
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)